![molecular formula C16H10N8O B4855404 2-phenyl-7-(4H-1,2,4-triazol-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4855404.png)
2-phenyl-7-(4H-1,2,4-triazol-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Overview
Description
2-phenyl-7-(4H-1,2,4-triazol-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a useful research compound. Its molecular formula is C16H10N8O and its molecular weight is 330.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.09775697 g/mol and the complexity rating of the compound is 544. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
The compound 2-phenyl-7-(4H-1,2,4-triazol-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it possesses a unique structure that combines triazole and pyrimidine rings. The presence of these rings is significant as they contribute to the compound's biological activity.
Molecular Structure
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₃N₇O |
Molecular Weight | 313.33 g/mol |
CAS Number | 940989-75-3 |
Antimicrobial Activity
Research has indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 1,2,4-triazole demonstrate activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . Specifically, compounds similar to our target compound have been reported to have minimum inhibitory concentrations (MIC) in the range of 0.125–8 μg/mL against multiple pathogens .
Anticancer Properties
The anticancer potential of triazole derivatives has been extensively studied. The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cell lines has been documented. For example, pyrido[3,4-e][1,2,4]triazolo derivatives have shown promising results in inhibiting tumor growth by targeting specific molecular pathways involved in cell cycle regulation .
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key enzymes involved in DNA replication and repair. For instance, the interaction with topoisomerases can lead to DNA damage and subsequent apoptosis in cancer cells .
Anti-inflammatory and Analgesic Effects
In addition to antimicrobial and anticancer activities, compounds with similar structures have also exhibited anti-inflammatory and analgesic effects. The triazole ring contributes to these properties by modulating inflammatory pathways and pain perception mechanisms .
Study 1: Antimicrobial Efficacy
A study published in Pharmaceutical Research examined a series of triazole derivatives for their antimicrobial efficacy. Among them, a derivative closely related to the target compound showed significant activity against both Gram-positive and Gram-negative bacteria. The study concluded that the structural features of triazoles are crucial for their antibacterial potency .
Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, researchers synthesized various pyrido[3,4-e][1,2,4]triazolo derivatives. The results demonstrated that specific substitutions on the triazole ring enhanced cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The study highlighted the importance of structural optimization for improving therapeutic efficacy .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds containing triazole and pyrimidine moieties exhibit significant antimicrobial properties. The presence of the triazole ring in this compound is particularly noteworthy as triazoles are known for their efficacy against a range of pathogens. Studies have shown that derivatives of triazole can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Anticancer Properties
Several studies have highlighted the anticancer potential of heterocyclic compounds similar to 2-phenyl-7-(4H-1,2,4-triazol-4-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one. The structure's ability to interact with DNA and inhibit cell proliferation has been documented. For instance, compounds with similar structural features have been shown to induce apoptosis in cancer cells through various mechanisms including the modulation of signaling pathways related to cell survival and death .
Antiviral Activity
The triazole moiety is also associated with antiviral activity. Research has identified that triazole derivatives can inhibit viral replication by interfering with viral enzymes or host cell interactions. This compound may serve as a lead structure for the development of novel antiviral drugs targeting RNA viruses .
Material Science Applications
Organic Electronics
The unique electronic properties of heterocyclic compounds make them suitable for applications in organic electronics. The incorporation of triazole and pyrimidine rings can enhance the conductivity and stability of organic semiconductors. This compound could potentially be used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where efficient charge transport is crucial .
Photovoltaic Applications
Recent studies suggest that materials with complex heterocyclic structures like this compound can improve the efficiency of solar cells by enhancing light absorption and charge separation processes. The integration of such compounds into photovoltaic devices could lead to advancements in renewable energy technologies .
Structural Insights
The crystal structure of this compound reveals intricate interactions between its molecular components. The arrangement of nitrogen atoms within the triazole rings contributes to its chemical reactivity and biological activity. Detailed crystallographic studies have shown that the molecular packing allows for hydrogen bonding interactions which may influence its solubility and bioavailability in pharmaceutical applications .
Properties
IUPAC Name |
4-phenyl-11-(1,2,4-triazol-4-yl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N8O/c25-15-12-8-17-16-20-14(11-4-2-1-3-5-11)21-24(16)13(12)6-7-23(15)22-9-18-19-10-22/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKSNENZLDZSHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C4=C(C=NC3=N2)C(=O)N(C=C4)N5C=NN=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N8O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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